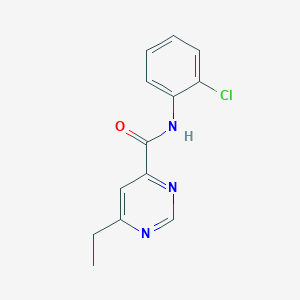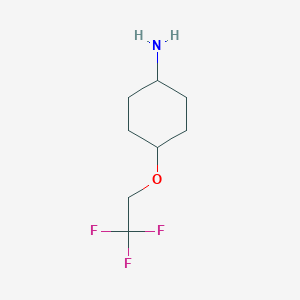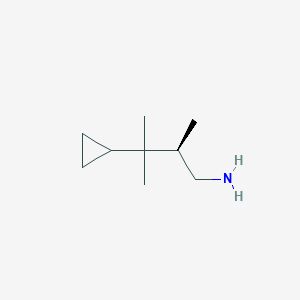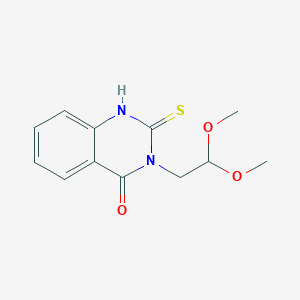![molecular formula C22H17ClN2OS2 B2594505 N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamid CAS No. 307510-81-2](/img/structure/B2594505.png)
N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide is a useful research compound. Its molecular formula is C22H17ClN2OS2 and its molecular weight is 424.96. The purity is usually 95%.
BenchChem offers high-quality N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Tuberkulose-Aktivität
Benzothiazol-Derivate wurden auf ihr Potenzial als Anti-Tuberkulose-Mittel untersucht. Die fragliche Verbindung kann das Wachstum von Mycobacterium tuberculosis, dem Bakterium, das für Tuberkulose verantwortlich ist, hemmen. Synthesetechniken wie Diazo-Kupplung und Knoevenagel-Kondensation wurden eingesetzt, um Benzothiazol-Derivate mit erhöhter Hemmwirkung gegen diesen Krankheitserreger zu erzeugen .
Antibakterielle Eigenschaften
Der Benzothiazol-Rest ist mit signifikanten antibakteriellen Eigenschaften verbunden. Die Forschung zeigt, dass bestimmte Benzothiazol-Derivate eine vielversprechende Aktivität gegen verschiedene Bakterienstämme zeigen, darunter Staphylococcus aureus. Diese Verbindungen können mit Methoden wie der Hydroxybenzotriazol-vermittelten Synthese synthetisiert werden und zeichnen sich durch ihre Fähigkeit aus, das bakterielle Wachstum bei bestimmten minimalen Hemmkonzentrationen zu hemmen .
Entzündungshemmende Anwendungen
Benzothiazol-Derivate wurden auf ihre entzündungshemmenden Eigenschaften untersucht. Sie können wirken, indem sie Cyclooxygenase-Enzyme hemmen, die eine Schlüsselrolle im Entzündungsprozess spielen. Molekular-Docking-Studien legen nahe, dass diese Verbindungen effektiv an Proteinrezeptoren binden können, was möglicherweise Entzündungen reduziert .
Quorum-Sensing-Hemmung
Quorum-Sensing ist ein Mechanismus, durch den Bakterien miteinander kommunizieren und ihr Verhalten koordinieren, wie z. B. die Bildung von Biofilmen und die Produktion von Virulenzfaktoren. Benzothiazol-Derivate wurden als potenzielle Quorum-Sensing-Hemmer identifiziert, die diese bakteriellen Kommunikationswege stören und die Pathogenität abschwächen könnten, ohne selektiven Druck für Antibiotikaresistenz auszuüben .
Krebsforschungsaktivität
Benzothiazol-Derivate wurden als Topoisomerase-Hemmer konzipiert, die bei der Replikation von Krebszellen eine entscheidende Rolle spielen. Diese Verbindungen haben antiproliferative Wirkungen gegen verschiedene menschliche Krebszelllinien gezeigt, was auf ihr Potenzial als therapeutische Mittel bei der Krebsbehandlung hindeutet .
Organische Leuchtdioden (OLEDs)
Auf dem Gebiet der Materialwissenschaften wurden Benzothiazol-Derivate bei der Entwicklung organischer Leuchtdioden eingesetzt. Aufgrund ihrer lumineszierenden Eigenschaften können diese Verbindungen als Dotierstoffe in OLEDs dienen und so zur Weiterentwicklung von Display- und Beleuchtungstechnologien beitragen .
Wirkmechanismus
Target of action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities
Mode of action
For example, some benzothiazole derivatives work by inhibiting the cyclooxygenase (COX) enzymes .
Biochemical pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. .
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2OS2/c23-15-9-3-1-7-13(15)20(26)25-22-19(14-8-2-5-11-17(14)27-22)21-24-16-10-4-6-12-18(16)28-21/h1,3-4,6-7,9-10,12H,2,5,8,11H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCGRMZIGUPOQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3Cl)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-methyl-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2594425.png)
![3-((5-((2-chlorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2594427.png)

![{7-[(Difluoromethyl)sulfanyl]-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl}methanol](/img/structure/B2594430.png)

![5-Azaspiro[3.4]octan-6-ylmethanol](/img/structure/B2594432.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2594433.png)
![4,5-dimethyl-6-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B2594435.png)

![1-[(4-{2-[3,4-dihydro-1(2H)-naphthalenyliden]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2594439.png)
![ETHYL 2-[2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B2594440.png)
![N-(2-chlorobenzyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2594441.png)


